molecular formula C14H22NP B15165402 2,2,3,4,4-Pentamethyl-N-phenylphosphetan-1-amine CAS No. 183798-21-2

2,2,3,4,4-Pentamethyl-N-phenylphosphetan-1-amine

Katalognummer: B15165402
CAS-Nummer: 183798-21-2
Molekulargewicht: 235.30 g/mol
InChI-Schlüssel: OSLXTCXKJMXRKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4-Pentamethyl-N-phenylphosphetan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphetan derivative with phenylamine in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,4,4-Pentamethyl-N-phenylphosphetan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2,2,3,4,4-Pentamethyl-N-phenylphosphetan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2,3,4,4-Pentamethyl-N-phenylphosphetan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2,2,3,4,4-Pentamethyl-N-phenylphosphetan-1-amine include other phosphetan derivatives with different substituents, such as:

Uniqueness

Its distinct structure allows for specific interactions and reactivity that may not be observed in other similar compounds .

Eigenschaften

CAS-Nummer

183798-21-2

Molekularformel

C14H22NP

Molekulargewicht

235.30 g/mol

IUPAC-Name

2,2,3,4,4-pentamethyl-N-phenylphosphetan-1-amine

InChI

InChI=1S/C14H22NP/c1-11-13(2,3)16(14(11,4)5)15-12-9-7-6-8-10-12/h6-11,15H,1-5H3

InChI-Schlüssel

OSLXTCXKJMXRKW-UHFFFAOYSA-N

Kanonische SMILES

CC1C(P(C1(C)C)NC2=CC=CC=C2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.